molecular formula C20H42O3 B055366 3-Heptadecoxypropane-1,2-diol CAS No. 113817-63-3

3-Heptadecoxypropane-1,2-diol

Cat. No. B055366
M. Wt: 330.5 g/mol
InChI Key: RFJIYBACSXLSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Heptadecoxypropane-1,2-diol” is a chemical compound with the molecular formula C20H42O31. However, there is limited information available about this specific compound. It’s worth noting that it shares a similar structure with 3-Monochloropropane-1,2-diol (3-MCPD), which is a well-studied compound2.



Synthesis Analysis

The synthesis of similar compounds, like 1,2-diols, can be achieved through various methods. For instance, lithiated epoxides can react stereospecifically with boronates to give syn-1,2-diols3. However, the specific synthesis process for “3-Heptadecoxypropane-1,2-diol” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “3-Heptadecoxypropane-1,2-diol” is not explicitly mentioned in the available resources. However, based on its name, it can be inferred that it has a propane-1,2-diol backbone with a heptadecoxy (17 carbon alkoxy) group attached at the 3rd carbon.



Chemical Reactions Analysis

The specific chemical reactions involving “3-Heptadecoxypropane-1,2-diol” are not readily available. However, similar compounds like 3-MCPD can undergo various reactions. For instance, 3-MCPD can form during food processing when fat- and salt-based foods are treated at high temperatures4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Heptadecoxypropane-1,2-diol” are not explicitly mentioned in the available resources. However, similar compounds like 3-MCPD are colorless liquids6.


Safety And Hazards

The specific safety and hazards associated with “3-Heptadecoxypropane-1,2-diol” are not readily available. However, similar compounds like 3-MCPD are considered potentially carcinogenic72.


Future Directions

Future research could focus on the reduction of similar compounds like 3-MCPD in food products, as they are considered potential carcinogens8. Green nanomaterials synthesis for 3-MCPDE reduction is a promising area of research9.


Please note that the information provided is based on the available resources and may not fully cover “3-Heptadecoxypropane-1,2-diol”. Further research and studies are needed to provide a more comprehensive understanding of this compound.


properties

IUPAC Name

3-heptadecoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(22)18-21/h20-22H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJIYBACSXLSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921208
Record name 3-(Heptadecyloxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Heptadecoxypropane-1,2-diol

CAS RN

113817-63-3
Record name 1-O-Heptadecylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113817633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Heptadecyloxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.